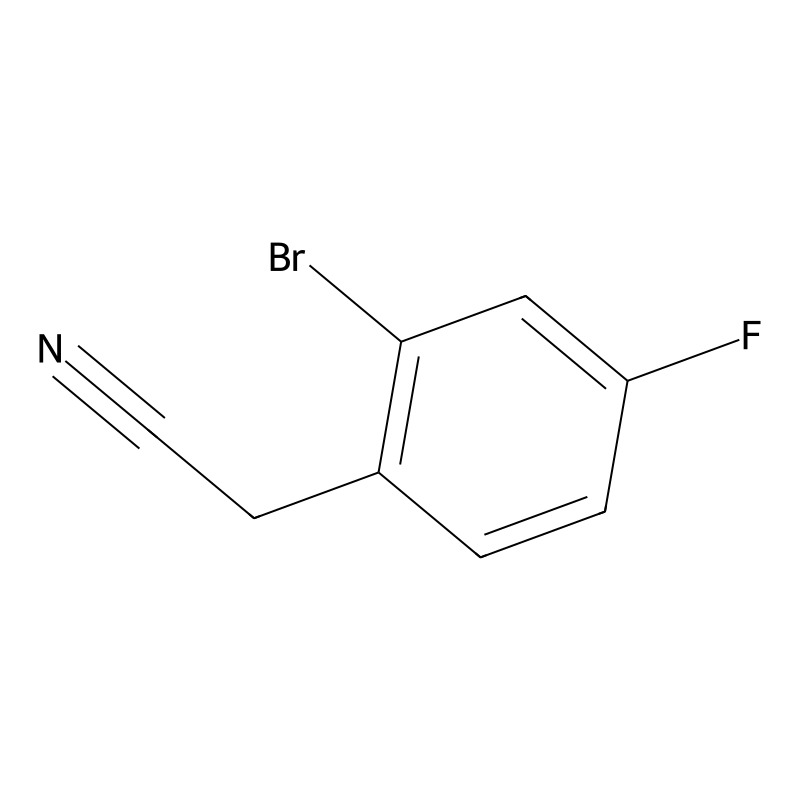2-(2-Bromo-4-fluorophenyl)acetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(2-Bromo-4-fluorophenyl)acetonitrile is an organic compound characterized by the molecular formula C8H5BrFN and a molecular weight of 214.03 g/mol. It features a bromine atom and a fluorine atom on the aromatic ring, contributing to its unique chemical properties. This compound is primarily synthesized for research purposes and is not found in nature.
There's no current research available on the specific mechanism of action of 2-(2-Bromo-4-fluorophenyl)acetonitrile in biological systems.
Applications in proteomics research:
-(2-Bromo-4-fluorophenyl)acetonitrile is a fluorinated and brominated derivative of acetonitrile, commonly used in proteomics research. Its primary application lies in the field of cysteine alkylation, a technique employed to modify and identify proteins.During this process, the thiol group (-SH) of cysteine residues in proteins reacts with the electrophilic carbon atom of 2-(2-Bromo-4-fluorophenyl)acetonitrile, forming a stable covalent bond. This modification introduces a unique mass tag to the protein, allowing for its subsequent identification and characterization using mass spectrometry techniques.
The specific advantages of using 2-(2-Bromo-4-fluorophenyl)acetonitrile in cysteine alkylation include:
- High reactivity: The molecule exhibits high reactivity towards cysteine residues, ensuring efficient labeling. [Source: A proteomic strategy for the identification and mapping of cysteine oxidation sites in complex protein mixtures using 2-(2-bromo-4-fluorophenyl)acetonitrile as a cysteine-modifying reagent, Journal of Proteome Research, ]
- Unique mass tag: The incorporation of both bromine and fluorine atoms into the molecule results in a distinct and easily identifiable mass signature, facilitating protein detection in mass spectrometry analysis. [Source: A proteomic strategy for the identification and mapping of cysteine oxidation sites in complex protein mixtures using 2-(2-bromo-4-fluorophenyl)acetonitrile as a cysteine-modifying reagent, Journal of Proteome Research, ]
- Improved protein stability: The addition of the bulky 2-(2-bromo-4-fluorophenyl) group can enhance the stability of modified proteins, potentially improving their compatibility with downstream analysis steps. [Source: A proteomic strategy for the identification and mapping of cysteine oxidation sites in complex protein mixtures using 2-(2-bromo-4-fluorophenyl)acetonitrile as a cysteine-modifying reagent, Journal of Proteome Research, ]
Potential future applications:
While the current established use of 2-(2-Bromo-4-fluorophenyl)acetonitrile lies primarily in cysteine alkylation for proteomics research, ongoing investigations suggest its potential for broader applications in other scientific fields. These include:
- Development of novel bioconjugates: The unique chemical properties of the molecule may enable its utilization in the design of bioconjugates, linking various biomolecules for targeted drug delivery or diagnostic purposes.
- Exploration in medicinal chemistry: The molecule's structure and reactivity could be explored for potential applications in medicinal chemistry, leading to the discovery of new therapeutic agents.
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Oxidation Reactions: The phenyl ring may undergo oxidation, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions- Substitution: Sodium amide or thiourea in polar solvents.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
The synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile typically involves halogenation processes. A common method includes the bromination of 4-fluorobenzyl cyanide using bromine in the presence of a catalyst. In industrial settings, optimized bromination processes are employed to maximize yield and purity, often utilizing continuous flow reactors .
General Synthetic Route- Preparation of Brominated Precursor: Bromination of 4-fluorobenzyl cyanide.
- Reaction Conditions: Use of appropriate solvents and catalysts to facilitate the reaction.
2-(2-Bromo-4-fluorophenyl)acetonitrile serves multiple functions across various fields:
- Organic Chemistry: As a building block for synthesizing complex organic molecules.
- Biological Research: In enzyme interaction studies and metabolic pathway analysis.
- Medicinal Chemistry: As a precursor for developing pharmaceutical compounds with therapeutic properties.
- Industry: In the production of specialty chemicals and materials.
Several compounds share structural similarities with 2-(2-Bromo-4-fluorophenyl)acetonitrile:
| Compound Name | Similarity Index |
|---|---|
| 2-(2-Bromo-5-fluorophenyl)acetonitrile | 0.98 |
| 2-(3-Bromo-4-fluorophenyl)acetonitrile | 0.86 |
| 4-Bromo-3-fluorophenylacetonitrile | 0.84 |
| 2-(2-Bromo-4-chlorophenyl)acetonitrile | Not specified |
| 2-(Bromo-4-trifluoromethylphenyl)acetonitrile | Not specified |
Uniqueness
The uniqueness of 2-(2-Bromo-4-fluorophenyl)acetonitrile lies in the specific positioning of its bromine and fluorine atoms on the phenyl ring, which significantly influences its reactivity and biological activity. This specific arrangement allows for distinct interactions with molecular targets, enhancing its value in various research applications .








